molecular formula C8H13ClN4 B12329331 N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride

N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride

Cat. No.: B12329331
M. Wt: 200.67 g/mol
InChI Key: ROQCHZDMJQWMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride is C₈H₁₄Cl₂N₄ , comprising a pyrimidine ring linked to a pyrrolidine moiety via an amine group, with two hydrochloride counterions. The stereochemical configuration at the pyrrolidine ring’s third carbon determines the compound’s enantiomeric form. For the (R)-enantiomer, the chiral center adopts a specific spatial arrangement, as evidenced by the C1CNC[C@@H]1NC2=NC=CC=N2.Cl.Cl SMILES notation, where the @@H descriptor denotes the R configuration. This configuration influences hydrogen-bonding capabilities and intermolecular interactions in the solid state.

The IUPAC name, N-[(3R)-pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride, reflects the compound’s substitution pattern and stereochemistry. Key bond lengths and angles derived from computational models (PubChem 2.1) include:

  • N1–C2 (pyrimidine-pyrrolidine linkage): 1.35 Å
  • C3–N4 (pyrrolidine amine): 1.47 Å
  • Cl⁻–N hydrogen bonds: 2.1–2.3 Å

The pyrimidine ring exhibits typical aromatic geometry, with bond alternation consistent with delocalized π-electron density. The pyrrolidine ring adopts a puckered conformation, with an average endo-cyclic torsion angle of 25.7°, minimizing steric strain.

Properties

Molecular Formula

C8H13ClN4

Molecular Weight

200.67 g/mol

IUPAC Name

N-pyrrolidin-3-ylpyrimidin-2-amine;hydrochloride

InChI

InChI=1S/C8H12N4.ClH/c1-3-10-8(11-4-1)12-7-2-5-9-6-7;/h1,3-4,7,9H,2,5-6H2,(H,10,11,12);1H

InChI Key

ROQCHZDMJQWMQP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC2=NC=CC=N2.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The primary route involves nucleophilic substitution of a chloropyrimidine derivative with pyrrolidine. For example:

  • 4,6-dichloro-2-(methylsulfonyl)pyrimidine reacts with tert-butyl (S)-3-aminopyrrolidine-1-carboxylate in the presence of triethylamine, yielding intermediates that undergo further functionalization.
  • Chloropyrimidine derivatives are treated with pyrrolidine under basic conditions (e.g., NaOH, K2CO3) in polar aprotic solvents (THF, DMF) at elevated temperatures (80–150°C).

Example Reaction Pathway :

  • Chloropyrimidine + Pyrrolidine → N-(pyrrolidin-3-yl)pyrimidin-2-amine
  • Salt Formation : Treatment with HCl (gas or in dioxane) to form the hydrochloride salt.

Reaction Conditions and Optimization

Conventional Heating vs. Microwave Irradiation

Method Solvent Temperature Time Yield Source
Conventional Heating n-Butanol 85–120°C 6–24 h 81–90%
Microwave Tert-butanol 90°C 20 min 81%
  • Advantages of Microwave : Reduced reaction time and improved yield consistency.
  • Challenges : Limited scalability for industrial use.

Catalytic Coupling Reactions

Palladium-mediated couplings are less common but reported:

  • Buchwald-Hartwig amination : Coupling of aryl halides with pyrrolidine using Pd catalysts (e.g., Pd2(dba)3, Xantphos) in dioxane or toluene.
    • Example : 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine + but-3-yn-2-ol → product (16% yield).

Limitations : Low yields and high catalyst costs.

Purification and Salt Formation

Workup and Crystallization

  • Crude Isolation : Filtration, acid/base extraction, or solvent evaporation.
  • Salt Formation :
    • HCl Treatment : Free base dissolved in ethanol or dioxane, treated with HCl gas or 4M HCl/dioxane.
    • Crystallization : Recrystallization from polar solvents (e.g., ethanol, methanol) to enhance purity.

Key Data :

Step Conditions Purity Source
Acidification HCl gas in ethanol >95%
Recrystallization Ethanol/water 99%

Research Findings and Challenges

Yield Optimization

  • High-Yield Routes : Microwave-assisted SNAr (81%) outperforms traditional heating.
  • Low-Yield Cases : Palladium-catalyzed couplings often yield <20% due to steric hindrance and side reactions.

Stereochemical Control

  • Enantiopure Synthesis : Chiral resolution via chiral SFC (column: CCA F4, mobile phase: CO2/MeOH) achieves enantiomeric excess >95%.

Comparative Analysis of Methods

Method Yield Range Key Reagents Scalability Source
SNAr (Chloropyrimidine) 26–90% NaOH, K2CO3, THF High
Microwave SNAr 81% Tert-butanol, HCl Moderate
Palladium Coupling <20% Pd2(dba)3, Xantphos Low

Chemical Reactions Analysis

Types of Reactions

N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride has shown promise as a lead compound in the development of pharmaceuticals targeting various diseases, especially cancer. Its structure allows for interactions with specific biological targets, including kinases involved in cell proliferation and survival pathways.

Research indicates that derivatives of this compound exhibit significant biological activities, particularly as inhibitors of cyclin-dependent kinases and c-KIT kinases. These enzymes play critical roles in oncogenic signaling pathways, making them valuable targets for cancer therapy. For instance, studies have demonstrated that similar pyridine and pyrimidine compounds can inhibit these kinases effectively, leading to reduced cell proliferation in cancer models .

Table 1: Summary of Biological Activities

CompoundTarget KinaseInhibition IC50 (nM)References
This compoundc-KIT50
Derivative ACyclin-dependent kinase 130
Derivative Bc-KIT25

Anti-inflammatory Applications

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.

Cognitive Disorders and Neuroprotection

Emerging research suggests that this compound may also be beneficial in treating cognitive disorders. Its structural properties allow it to interact with pathways involved in neurodegeneration.

Therapeutic Potential

The compound has been explored for its potential to treat conditions such as Alzheimer's disease and other cognitive impairments. Studies indicate that similar compounds can enhance cognitive function by modulating neurotransmitter systems and protecting neuronal health .

Table 3: Cognitive Disorder Applications

ConditionMechanism of ActionReference
Alzheimer's DiseaseNeuroprotection
Mild Cognitive ImpairmentCognitive enhancement

Synthesis and Structural Modifications

The synthesis of this compound typically involves several key steps, including nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions. These synthetic pathways allow for the introduction of various functional groups that can enhance its biological activity.

Synthetic Pathways

The synthetic methods often utilize palladium catalysts under mild conditions to facilitate the formation of desired derivatives. The ability to modify the compound's structure is crucial for optimizing its pharmacological properties.

Table 4: Synthetic Methods Overview

MethodDescriptionAdvantages
Nucleophilic SubstitutionAmine acts as a nucleophileHigh yield
Palladium-Catalyzed Cross-CouplingIntroduces functional groupsVersatile modifications

Mechanism of Action

The mechanism of action of N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference ID
4-Methyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride C₉H₁₅ClN₄ 214.70 Enhanced lipophilicity due to methyl group; used in kinase inhibitor research
4,6-Dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride C₁₀H₁₇ClN₄ 228.72 Increased steric hindrance; improved metabolic stability
5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride C₈H₁₁ClFN₄ 218.66 Fluorine substitution enhances bioavailability and target binding

Analysis : Methyl and dimethyl substitutions (e.g., ) increase lipophilicity, which may improve blood-brain barrier penetration for CNS-targeted drugs. Fluorination (e.g., ) introduces electronic effects, enhancing binding to enzymes like dihydrofolate reductase in antimalarial applications .

Pyrrolidine vs. Piperidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference ID
N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride C₉H₁₅ClN₄ 214.70 Six-membered piperidine ring increases conformational flexibility
N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride C₉H₁₅ClN₄ 214.70 Altered ring substitution affects receptor selectivity (e.g., 5-HT₆)

However, pyrrolidine-based compounds (e.g., ) may offer better stereochemical control due to the rigid five-membered ring.

Functional Group Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference ID
N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride C₁₁H₁₉ClN₄O 258.75 Ethoxy group enhances solubility; used in antiviral research
N-(4-Fluorophenyl)-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride C₁₄H₁₆ClFN₅ 273.31 Fluorophenyl group improves receptor affinity (e.g., histamine H₄)

Analysis : Ethoxy and fluorophenyl substitutions (e.g., ) modulate electronic properties and solubility, expanding therapeutic applications. For instance, fluorophenyl derivatives are explored as dual 5-HT₆/D₃ receptor antagonists .

Biological Activity

N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein kinases. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring fused with a pyrrolidine ring, which contributes to its unique chemical properties. The compound's molecular structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The primary target of N-(pyrrolidin-3-yl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 (Polo-like kinase 4). The compound inhibits the activity of PLK4, which plays a crucial role in centriole duplication during cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Biochemical Pathways Affected

Inhibition of PLK4 disrupts the centriole duplication pathway, which is essential for proper cell division. As a result, this compound can induce significant molecular and cellular effects, including:

  • Cell Cycle Arrest : Preventing cells from progressing through the cell cycle.
  • Apoptosis : Triggering programmed cell death in abnormal cells.

Research Findings and Case Studies

Several studies have investigated the biological activity and therapeutic potential of this compound:

  • Selectivity and Efficacy : Research has shown that this compound exhibits good selectivity against PLK4 compared to other kinases. In vitro studies demonstrated that it effectively inhibited PLK4 with an IC50 value indicating potent activity .
  • Cellular Activity : In cellular models, this compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, it showed effective inhibition in cell proliferation assays, confirming its potential as an anticancer therapeutic .
  • Comparison with Other Compounds : In comparative studies with other kinase inhibitors, this compound exhibited superior selectivity profiles and lower off-target effects, enhancing its viability as a lead compound in drug development .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Target Kinase IC50 Value (nM) Effect on Cell Cycle Notes
PLK425Induces arrestPotent inhibitor
DYRK1A76Mild effectSelective inhibitor
JNK32.69Induces apoptosisHigh selectivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.